molecular formula C16H8N2O3 B1149950 SJB3-019A

SJB3-019A

Cat. No.: B1149950
M. Wt: 276.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SJB3-019A is a potent and novel usp1 inhibitor.  this compound (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. This compound also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.

Properties

Molecular Formula

C16H8N2O3

Molecular Weight

276.25

SMILES

O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O

Synonyms

2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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